

Introduction to the Analyte: Structure and Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl bromo(4-fluorophenyl)acetate
Cat. No.:	B1610914

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The compound in focus is (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide. A foundational step in any analytical endeavor is to understand the molecule's structure, as this dictates its spectroscopic behavior.

Chemical Structure:

The molecule possesses a chiral center at the C3 position of the azetidine ring, two fluorophenyl groups, a nitrobenzenesulfonamide moiety, and an N-methyl group. These features will give rise to a complex and informative set of spectroscopic data. While a comprehensive set of published experimental spectra for this specific molecule is not readily available, its spectroscopic profile can be accurately predicted based on the well-understood behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of organic molecules.^[1] For a molecule of this complexity, a suite of NMR experiments is required.

¹H NMR Spectroscopy

Principle: ^1H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) is influenced by the local electronic environment, and spin-spin coupling (J) provides connectivity information.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- **Instrument Parameters (500 MHz Spectrometer):**
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 3-4 seconds for good resolution.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Spectral Width: 0-10 ppm is a suitable range for most organic molecules.

Predicted ^1H NMR Data Summary:

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.0-7.5	m	4H	Aromatic protons (nitrobenzenesulfonamide)	The electron-withdrawing nitro and sulfonyl groups deshield these protons, shifting them downfield.
~7.4-7.0	m	8H	Aromatic protons (bis(4-fluorophenyl) groups)	Protons on the fluorophenyl rings will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
~4.5-5.0	t or m	1H	Methine proton (-CH(Ph) ₂)	This proton is adjacent to two phenyl rings and the azetidine nitrogen, leading to a downfield shift.
~3.5-4.0	m	1H	Azetidine CH proton	The proton at the chiral center will be a multiplet due to coupling with the adjacent CH ₂ protons.
~3.0-3.5	m	4H	Azetidine CH ₂ protons	These protons are diastereotopic and will likely

				appear as complex multiplets.
~2.8	s	3H	N-methyl protons (-NCH ₃)	The methyl group attached to the sulfonamide nitrogen will appear as a singlet.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon framework of the molecule.

Experimental Protocol:

- Sample Preparation: Use the same sample as for ¹H NMR.
- Instrument Parameters (125 MHz Spectrometer):
 - Pulse Program: Proton-decoupled pulse program.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
 - Spectral Width: 0-200 ppm.

Predicted ¹³C NMR Data Summary:

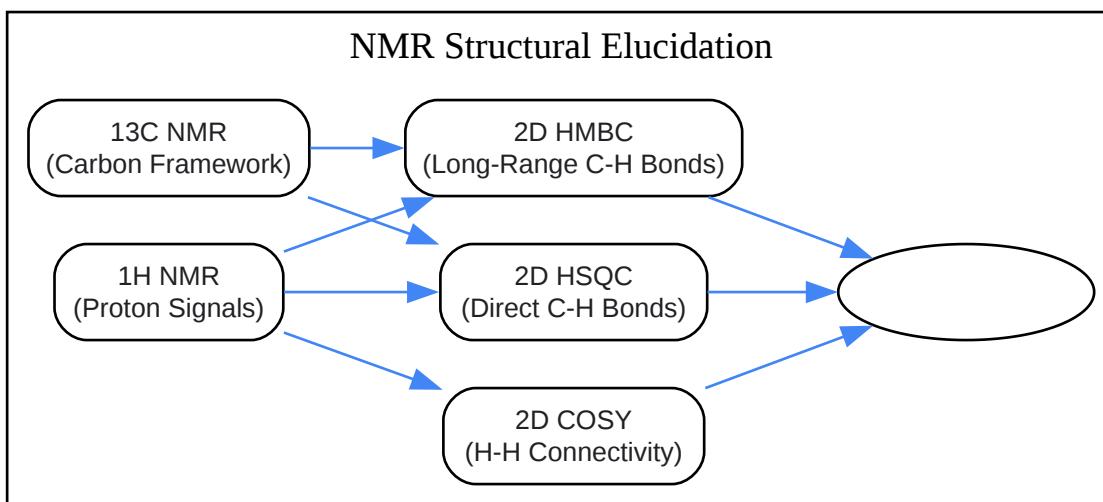
Predicted Chemical Shift (δ , ppm)	Assignment
~160-165 (d)	Aromatic C-F
~148	Aromatic C-NO ₂
~130-140	Aromatic quaternary carbons
~115-135	Aromatic CH carbons
~70-75	Methine carbon (-CH(Ph) ₂)
~50-60	Azetidine carbons
~35-40	N-methyl carbon (-NCH ₃)

2D NMR Spectroscopy

For unambiguous assignment of the complex ¹H and ¹³C spectra, 2D NMR experiments are essential.[2][3][4][5]

- COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to trace the connectivity within the azetidine ring and the aromatic systems.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting the different fragments of the molecule.

NMR Analysis Workflow:



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Caption: A typical workflow for structural elucidation using a suite of NMR experiments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information through fragmentation. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

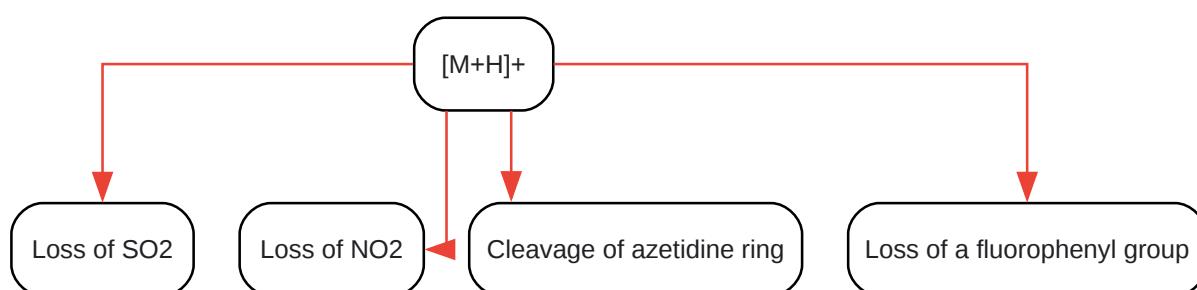
Experimental Protocol (ESI-MS):

- **Sample Preparation:** Prepare a dilute solution (1-10 $\mu\text{g/mL}$) in a solvent such as methanol or acetonitrile.
- **Instrumentation:** Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- **Ionization Mode:** Positive ion mode is expected to be optimal due to the presence of basic nitrogen atoms.
- **Data Acquisition:** Acquire a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.

Predicted Mass Spectrometry Data:

- Molecular Ion: The protonated molecule $[M+H]^+$ is expected.
- Fragmentation: Aromatic sulfonamides are known to undergo characteristic fragmentation, including the loss of SO_2 (64 Da).^{[6][7]} Other likely fragmentations include cleavage of the azetidine ring and the loss of a fluorophenyl group.

Conceptual Fragmentation Pathway:



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Caption: Conceptual diagram of potential fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, which is characteristic of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.^{[8][9][10][11]}

Experimental Protocol (ATR-FTIR):

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range ($4000-400\text{ cm}^{-1}$).
^[10]

Predicted IR Data Summary:

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~1530 and ~1350	Asymmetric and symmetric N-O stretching	Nitro group (NO ₂)[12]
~1340 and ~1160	Asymmetric and symmetric S=O stretching	Sulfonamide (SO ₂ N)[1][13]
~1220	C-F stretching	Fluorophenyl groups
~3100-3000	C-H aromatic stretching	Aromatic rings
~3000-2800	C-H aliphatic stretching	Azetidine and methyl groups

UV-Visible Spectroscopy: Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule.

Experimental Protocol:

- Sample Preparation: Dissolve the compound in a UV-transparent solvent like ethanol or acetonitrile to a known concentration.
- Data Acquisition: Scan the UV-Vis spectrum, typically from 200 to 800 nm.

Predicted UV-Vis Data:

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the nitrobenzenesulfonamide chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region.[14] An absorption maximum (λ_{max}) is predicted in the 250-300 nm range.

Conclusion

The comprehensive spectroscopic analysis of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not widely published, a

detailed and reliable spectroscopic profile can be constructed by applying fundamental principles and drawing comparisons with structurally related compounds. NMR spectroscopy provides the detailed structural map, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and IR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores. Together, these techniques offer a powerful and synergistic approach to the complete characterization of this complex molecule.

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- To cite this document: BenchChem. [Introduction to the Analyte: Structure and Context]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610914#cas-number-71783-54-5-spectroscopic-data>]

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